4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine
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Overview
Description
4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine typically involves the reaction of 4-methylmorpholine with 2-chloromethyl-1,3-thiazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The thiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[(1,3-thiazol-2-yloxy)methyl]morpholine
- 4-Methyl-2-[(1,3-oxazol-2-yloxy)methyl]morpholine
- 4-Methyl-2-[(1,3-imidazol-2-yloxy)methyl]morpholine
Uniqueness
4-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]morpholine is unique due to the presence of both a morpholine ring and a thiazole moiety. This combination imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential anticancer effects. The thiazole ring’s ability to undergo various chemical reactions also makes this compound versatile for synthetic applications .
Properties
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yloxymethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-3-4-12-8(6-11)7-13-9-10-2-5-14-9/h2,5,8H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZRIVAVMKQLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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